molecular formula C17H21N3O5 B2494178 2,4-dimethoxy-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide CAS No. 2034462-37-6

2,4-dimethoxy-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

Cat. No. B2494178
CAS RN: 2034462-37-6
M. Wt: 347.371
InChI Key: JTUAHJHETWBAHK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves intricate chemical processes, often utilizing a multi-step approach to achieve the desired molecular architecture. For instance, Kranjc et al. (2012) described the synthesis of compounds that crystallize as a centrosymmetric hydrogen-bonded dimer facilitated by N–H···O interactions, indicating the complexity involved in synthesizing such molecules (Kranjc, Juranovič, Kočevar, & Perdih, 2012).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by specific interactions such as π–π interactions and hydrogen bonding, which play a crucial role in their crystallization and stability. Kranjc et al. (2012) provided insights into the crystal structures of related molecules, highlighting the significance of supramolecular aggregation controlled by these interactions (Kranjc, Juranovič, Kočevar, & Perdih, 2012).

Chemical Reactions and Properties

Chemical reactions involving these compounds can be highly specific, leading to various derivatives with distinct properties. The ability to undergo reactions such as Diels-Alder and subsequent transformations illustrates the reactivity and versatility of these molecules. For example, the formation of different regioisomers through cycloadditions indicates the potential for chemical diversity (Kranjc, Kočevar, & Perdih, 2011).

Scientific Research Applications

Chemical Synthesis and Crystal Structure

  • The study of compounds like "Methyl 2-benzamido-4-(3,4-dimethoxyphenyl)-5-methylbenzoate" showcases the Diels-Alder reaction's role in forming complex molecules, which could be relevant for synthesizing derivatives of the queried compound (Kranjc et al., 2011). This research outlines how molecular structures are stabilized through hydrogen bonds and π-π interactions, which could be applicable to understanding the stability of similar benzamide derivatives.

Molecular Interactions and Stability

  • Research on "Energetic multi-component molecular solids" involving compounds like tetrafluoroterephthalic acid and various N-containing heterocycles demonstrates the significance of hydrogen bonds and weak intermolecular interactions in forming supramolecular structures (Wang et al., 2014). This research may offer insights into the design and stability of benzamide derivatives through understanding the role of C–H⋯O and C–H⋯F interactions.

Synthesis and Evaluation of Derivatives

  • The synthesis of "substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides" illustrates methods for creating benzamide derivatives with potential bioactive properties (Chau et al., 1982). Such studies might inform approaches to developing new compounds with structural similarities to the queried molecule, focusing on modifications that enhance desired properties without involving pharmacological effects.

Mechanism of Action

properties

IUPAC Name

2,4-dimethoxy-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O5/c1-22-12-3-4-13(14(9-12)23-2)17(21)18-10-15-19-16(20-25-15)11-5-7-24-8-6-11/h3-4,9,11H,5-8,10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTUAHJHETWBAHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NCC2=NC(=NO2)C3CCOCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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